molecular formula C14H13NO3 B6415338 2-(4-ETHOXYCARBONYLPHENYL)-5-HYDROXYPYRIDINE CAS No. 1261895-04-8

2-(4-ETHOXYCARBONYLPHENYL)-5-HYDROXYPYRIDINE

Cat. No.: B6415338
CAS No.: 1261895-04-8
M. Wt: 243.26 g/mol
InChI Key: HFTSGMBQTDEWEF-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenyl)-5-hydroxypyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety. Pyridine derivatives are known for their diverse biological activities and are widely used in various fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxycarbonylphenyl)-5-hydroxypyridine can be achieved through several synthetic routes. One common method involves the cyclization reaction between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate . This reaction typically requires high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxycarbonylphenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium (Pd) and conditions such as elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)-5-hydroxypyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-ethoxycarbonylphenyl)-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxycarbonylphenyl)-5-hydroxypyridine is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structural features allow it to participate in a wide range of chemical reactions and exhibit various biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-(5-hydroxypyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)13-8-7-12(16)9-15-13/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSGMBQTDEWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692707
Record name Ethyl 4-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-04-8
Record name Ethyl 4-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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